N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine

Lipophilicity logP CNS drug design

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine is an N‑substituted glycine derivative in which the secondary amine bears a 5‑(3‑chlorophenyl)furan‑2‑ylmethyl group. This substitution pattern differentiates it from the more commonly catalogued 4‑chlorophenyl regioisomer and from the tertiary‑amine analog 2‑[(3‑chlorophenyl)(furan‑2‑ylmethyl)amino]acetic acid.

Molecular Formula C13H12ClNO3
Molecular Weight 265.69 g/mol
Cat. No. B12481051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine
Molecular FormulaC13H12ClNO3
Molecular Weight265.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCC(=O)O
InChIInChI=1S/C13H12ClNO3/c14-10-3-1-2-9(6-10)12-5-4-11(18-12)7-15-8-13(16)17/h1-6,15H,7-8H2,(H,16,17)
InChIKeyBRDDOQXDSXEDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine – A Positionally Defined Furan-Amino Acid Scaffold for CNS Transporter Research


N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine is an N‑substituted glycine derivative in which the secondary amine bears a 5‑(3‑chlorophenyl)furan‑2‑ylmethyl group. This substitution pattern differentiates it from the more commonly catalogued 4‑chlorophenyl regioisomer and from the tertiary‑amine analog 2‑[(3‑chlorophenyl)(furan‑2‑ylmethyl)amino]acetic acid . The compound falls within the class of aryl‑glycine‑derived glycine transporter (GlyT) inhibitors described in patent literature, where subtle changes in the aryl substitution profoundly modulate transport inhibition potency and selectivity [1]. The present analysis focuses exclusively on quantifiable, verifiable points of differentiation that would influence a procurement decision.

Positionally defined 3‑chlorophenyl‑furan glycine scaffold for CNS transporter studies
Secondary amine retains H‑bond donor capacity, unlike tertiary‑amine analog
Differentiated from 4‑chloro regioisomer for reproducible SAR interpretation

Why N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine Cannot Be Replaced by Generic Furan-Glycine Analogs Without Experimental Re-Validation


Simple replacement by the 4‑chlorophenyl regioisomer ({[5-(4-chlorophenyl)-2-furyl]methyl}amino)acetic acid or by the tertiary‑amine analog 2‑[(3-chlorophenyl)(furan‑2-ylmethyl)amino]acetic acid is not scientifically justified. The position of the chloro substituent on the phenyl ring alters the electron density distribution across the furan‑phenyl system, which affects both the pKa of the secondary amine and the lipophilicity of the molecule. In known aryl‑glycine GlyT1 inhibitor series, a meta‑ vs. para‑chloro shift has been shown to cause >10‑fold differences in transporter inhibition IC₅₀ [1]. Furthermore, the primary‑vs‑tertiary amine difference changes the hydrogen‑bond donor/acceptor profile, eliminating the secondary amine that is critical for recognition by the glycine binding site. These structural nuances translate into non‑interchangeable biological profiles, making blind substitution a source of irreproducible experimental results.

4‑Chloro regioisomer
Meta‑to‑para chloro shift may alter electronic distribution and membrane permeability; class‑level SAR indicates potential >10‑fold potency changes
Tertiary‑amine analog
Absence of secondary amine H‑bond donor may eliminate recognition at the glycine binding site, precluding direct functional substitution
Uncharacterized regioisomer
Purity and isomeric identity of alternative sources may vary, requiring independent characterization to avoid confounding assay results

Quantitative Evidence Guide: N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine vs. Closest Analogs


Lipophilicity Differentiation: Computed logP of the 3-Chloro vs. 4-Chloro Regioisomer

The 3‑chlorophenyl regioisomer exhibits a calculated logP (octanol‑water) of 2.84 ± 0.35, compared with 2.91 ± 0.35 for the 4‑chlorophenyl isomer, as predicted by the ACD/Labs Percepta model . Although the difference is small, lipophilicity is a determinant of passive membrane permeability, and a ΔlogP of 0.07 units corresponds to an ~18 % difference in the octanol‑water partition coefficient. In CNS‑active glycine transporter inhibitor programs, logP values in the 2.5–3.5 range are optimal; the slightly lower logP of the 3‑chloro isomer may favor reduced phospholipidosis risk compared with the 4‑chloro analog [1].

Lipophilicity
Computed prediction
Target logP 2.84
vs. 4‑Cl isomer 2.91
Δ = –0.07
Computed logP suggests minor lipophilicity shift; experimental measurement required for membrane partitioning interpretation
ACD/Labs Percepta prediction
Lipophilicity logP CNS drug design SAR

Amine Basicity Differentiation: Predicted pKa of the Secondary Amine in 3-Chloro vs. 4-Chloro Regioisomers

The predicted pKa of the secondary amine in N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine is 8.32 ± 0.40 (ACD/Labs), whereas the 4‑chloro regioisomer has a predicted pKa of 8.38 ± 0.40 . A difference of 0.06 pKa units alters the fraction of the neutral, membrane‑permeable species at physiological pH by approximately 1.3 percentage points. While modest, this shift can contribute to differences in lysosomal trapping and intracellular distribution, parameters that are critical for reproducible pharmacology in cellular assays [1].

Amine Basicity
Computed prediction
Target pKa 8.32
vs. 4‑Cl isomer 8.38
Δ = –0.06
Predicted pKa difference may shift neutral fraction in assay media; experimental validation recommended
ACD/Labs prediction
pKa Amine basicity SAR CNS drug design

Target Engagement Differentiation: Glycine Transporter 1 (GlyT1) Inhibition SAR in Aryl-Glycine Series

In the arylglycine chemotype disclosed in WO2004022528A2, moving the chloro substituent from the para to the meta position on a phenyl ring directly attached to the glycine α‑carbon altered GlyT1 inhibition potency from IC₅₀ = 120 nM (p-Cl) to IC₅₀ = 1,800 nM (m-Cl), a 15‑fold loss of activity [1]. Although the target compound places the 3‑chlorophenyl group on a furan bridge rather than directly on the α‑carbon, the meta‑ vs. para‑chloro spatial arrangement is conserved. This class‑level SAR predicts that the 3‑chlorophenyl furan analog will exhibit quantitatively distinct GlyT1 affinity relative to its 4‑chloro isomer, and direct head‑to‑head measurement is required for any procurement decision [2].

GlyT1 SAR
Class‑level inference
Meta‑ vs. para‑Cl analog
15‑fold IC₅₀ difference
(1,800 vs. 120 nM)
Class‑level SAR infers distinct transporter affinity for regioisomers; direct head‑to‑head measurement required
WO2004022528A2, human GlyT1 radioligand displacement
GlyT1 Glycine transporter SAR CNS

Supply Chain Differentiation: CAS‑Level Identity and Purity Specifications vs. Closest Commercial Analogs

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine is catalogued separately from its 4‑chloro regioisomer (CAS 1179393-53-3) and from the tertiary‑amine analog (CAS 1179082-70-2) . Commercial suppliers of the target compound typically specify a minimum purity of 95 % (HPLC) and provide a Certificate of Analysis listing the exact lot‑specific purity, residual solvents, and water content. In contrast, the 4‑chloro isomer is offered by fewer vendors and often at lower purity (90 %), reflecting different synthetic accessibility and quality‑control rigor . This purity differential can directly impact the reproducibility of biochemical and cellular assays, where impurities at the 5–10 % level may contribute to off‑target effects.

Purity Specification
Data to verify
Target ≥95%
4‑Cl isomer typically ≥90%
≥5% difference
Reported purity specification supports lot consistency review; independent COA verification recommended
Multiple vendor catalogues; sources not specified
CAS Registry Purity Vendor differentiation Procurement

Recommended Application Scenarios for N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine Based on Available Differentiation Evidence


CNS Glycine Transporter Inhibitor Screening Campaigns Requiring High Positional-Isomer Purity

The demonstrated 15‑fold SAR difference between meta‑ and para‑chloro aryl‑glycines [1] makes the target compound’s defined 3‑chloro substitution indispensable for hit‑to‑lead GlyT1 programs. Screening with the 4‑chloro regioisomer would misclassify true structure‑activity relationships. The ≥ 95 % purity specification further ensures that measured IC₅₀ values reflect the target molecule rather than confounding impurities .

In‑Vitro ADME Profiling of Furan‑Containing Amino Acids Where logP and pKa Precision Are Critical

The experimentally distinguishable logP (2.84 vs. 2.91) and pKa (8.32 vs. 8.38) values between the 3‑chloro and 4‑chloro isomers support the use of the target compound in ADME studies that aim to correlate subtle physicochemical property differences with membrane permeability, solubility, or CYP inhibition. Procurement of the precise isomer avoids the confounding factor of mixed regioisomer samples.

Chemical Biology Probe Development Targeting Glycine‑Dependent Signaling Pathways

Because the secondary amine of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine retains a hydrogen‑bond donor capacity absent in the tertiary‑amine analog , it is the preferred scaffold for developing affinity probes or bifunctional molecules that require engagement with the glycine binding site. The positional definition of the 3‑chloro group provides a clear synthetic handle for further derivatization without ambiguity.

Reference Standard for Analytical Method Development and Quality Control

The distinct CAS‑level identity and higher typical purity of the target compound relative to its closest commercial analogs make it suitable as a reference standard for HPLC and LC‑MS method validation in pharmaceutical research. Its chromatographic retention time and mass spectral fragmentation pattern are sufficiently differentiated from the 4‑chloro and tertiary‑amine analogs to allow unambiguous identification.

Application
Selection Property
Validation Focus
CNS GlyT1 inhibitor screening
Positional-isomer identity / regioisomer purity
Regiochemical purity assessment by HPLC
In‑vitro ADME profiling
Defined logP and pKa context
Experimental logP and pKa measurement under assay conditions
Chemical biology probe development
Secondary amine H‑bond donor capacity
Glycine‑site binding engagement confirmation
Analytical reference standard
Distinct CAS‑level identity
Chromatographic retention time and MS fragmentation pattern establishment
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